molecular formula C20H25N3O4S B2890651 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251608-26-0

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2890651
CAS No.: 1251608-26-0
M. Wt: 403.5
InChI Key: SCJOEZBIQBMIAE-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic acetamide derivative featuring a dihydropyridinone core substituted with an azepane sulfonyl group at position 5 and an N-(2-methylphenyl)acetamide moiety. Though specific data on its physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest a molecular weight of approximately 413.47 g/mol (estimated via substitution of chlorine and fluorine in ’s analog with a methyl group) .

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-8-4-5-9-18(16)21-19(24)15-22-14-17(10-11-20(22)25)28(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOEZBIQBMIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and azepane sulfonyl chloride. The reaction conditions may involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane sulfonyl group may play a crucial role in binding to the active site of enzymes, inhibiting their activity. The oxo group and the acetamide moiety can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s core structure distinguishes it from analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide (Target) Dihydropyridinone Azepane sulfonyl (C6H13NSO2), 2-methylphenyl C19H23N3O4S ~413.47*
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide (M212-1020) Dihydropyridinone 3-Ethyl-1,2,4-oxadiazole, 2-methoxyphenyl C18H18N4O4 354.36
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy C22H23ClN4O3S2 499.06
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide Dihydropyridinone Azepane sulfonyl, 2-chloro-4-fluorophenyl C19H21ClFN3O4S 441.90

Notes:

  • Target vs. M212-1020 : The oxadiazole group in M212-1020 introduces a planar heterocycle, likely favoring π-π stacking, whereas the azepane sulfonyl group in the target compound provides bulkiness and polarity .
  • Target vs. The chlorobenzylthio substituent in 5e may enhance lipophilicity compared to the target’s methylphenyl group .
  • Target vs. Chloro-Fluoro Analog (): The chloro-fluoro substituents increase electronegativity and molecular weight (441.9 vs.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Observations
Target Compound Not reported Not reported Likely moderate solubility due to sulfonyl group; melting point inferred to be >130°C based on analogs .
M212-1020 Not reported Not reported Oxadiazole may lower melting point compared to sulfonyl-containing analogs.
5e (Thiadiazole derivative) 132–134 74 Higher yield (74%) suggests stable synthesis; moderate melting point.
Chloro-Fluoro Analog Not reported Not reported Increased halogen content may elevate melting point vs. target compound.

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structural features, including a dihydropyridine ring and an azepane sulfonyl group, suggest a multifaceted interaction with biological systems.

Biological Activity Overview

Preliminary studies suggest that compounds similar in structure to This compound exhibit significant biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from oxidative stress and neuroinflammation.
  • Inhibition of Enzymatic Activity : Some derivatives demonstrate inhibitory effects on enzymes such as carbonic anhydrase, which is crucial for various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for further development. The following table summarizes some compounds with similar structures and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Amino-N-(thiophen-2-yl)propanamideContains a thiophenyl groupSimpler structure with fewer functional groups
5-(azepane-1-sulfonyl)-3-methylpyridinSimilar azepane sulfonamide structureLacks dihydropyridine component
N-(4-methylphenyl)acetamideAcetamide base structureNo heterocyclic components

Case Studies and Research Findings

Research has indicated that compounds related to This compound can exhibit various biological effects:

  • Neuroprotection : A study involving benzimidazole-containing acetamide derivatives demonstrated protective effects against oxidative stress-induced neurodegeneration. The derivatives improved cell viability in models of neuronal injury .
  • Enzyme Inhibition : In another study, monosubstituted acetamide compounds were found to be effective inhibitors of carbonic anhydrase II, showing potential for therapeutic applications in conditions where enzyme regulation is critical .
  • Cell Viability Studies : Compounds similar to the target compound were tested for cytotoxicity in PC12 cells. Results indicated that certain derivatives exhibited lower cytotoxicity while providing neuroprotective benefits .

The mechanisms through which these compounds exert their biological effects may involve:

  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.
  • Modulation of Inflammatory Pathways : Interference with signaling pathways that lead to neuroinflammation.

Q & A

Q. Advanced

  • Sulfonylation Optimization : Use low temperatures (0–5°C) and slow reagent addition to reduce exothermic side reactions. Employ scavengers like molecular sieves to absorb byproducts (e.g., HCl).
  • Acetamide Coupling : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and solvent choice (DMF enhances solubility but may require post-reaction purification via column chromatography).
  • Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust conditions dynamically .

What spectroscopic and analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the azepane and dihydropyridinone rings. For example, downfield shifts (~δ 10–12 ppm) indicate sulfonyl group proximity.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 443.15 for C₂₁H₂₆N₃O₄S⁺) and detects impurities.
  • X-ray Crystallography : Resolves stereochemical uncertainties in the azepane ring and acetamide orientation .

How can researchers resolve contradictions in biological activity data between structural analogs with varying substituents?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-methylphenyl vs. 4-fluorophenyl) and assay activity against targets (e.g., kinases or GPCRs).
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) properties with bioactivity.
  • Crystallographic Overlays : Compare binding modes of analogs to identify critical interactions (e.g., sulfonyl group hydrogen bonding) .

How can computational modeling guide experimental synthesis and reactivity predictions for this compound?

Q. Advanced

  • Reaction Pathway Simulation : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates for sulfonylation or cyclization steps.
  • Docking Studies : Identify potential biological targets by simulating interactions with protein active sites (e.g., dihydropyridinone binding to NADPH oxidase).
  • Machine Learning : Train models on existing reaction data to optimize solvent/catalyst combinations .

What challenges arise in scaling up the synthesis, and what industrial methods could address them?

Q. Advanced

  • Batch vs. Flow Reactors : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • Purification Challenges : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large-scale purity.
  • Byproduct Management : Implement inline scavengers or membrane filtration to remove sulfonic acid byproducts .

How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to assess competitive inhibition.
  • Genetic Knockdowns : CRISPR/Cas9 knockout of suspected targets (e.g., PI3K isoforms) to confirm functional relevance .

What methodologies assess the compound’s stability under physiological or storage conditions?

Q. Basic

  • Forced Degradation Studies : Expose to pH extremes (1–13), UV light, or elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • Lyophilization Stability : Test solubility in PBS and DMSO, and assess aggregation via dynamic light scattering.
  • Long-Term Storage : Use accelerated aging (25°C/60% RH) to predict shelf life .

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